molecular formula C6H9N3O2 B1296624 ethyl 2-(1H-1,2,4-triazol-1-yl)acetate CAS No. 56563-01-0

ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B1296624
CAS No.: 56563-01-0
M. Wt: 155.15 g/mol
InChI Key: KOXLIKDTQXSKIE-UHFFFAOYSA-N
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Description

ethyl 2-(1H-1,2,4-triazol-1-yl)acetate is a chemical compound with the molecular formula C6H9N3O2. It is a derivative of 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl 2-(1H-1,2,4-triazol-1-yl)acetate can be synthesized through a two-step reaction process. The initial step involves the N-alkylation of 1,2,4-triazole with ethyl 2-chloroacetate in the presence of anhydrous potassium carbonate under reflux conditions. This reaction yields this compound .

Industrial Production Methods

While specific industrial production methods for ethyl 1H-1,2,4-triazol-1-ylacetate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring .

Scientific Research Applications

ethyl 2-(1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1H-1,2,4-triazol-1-ylacetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can lead to the compound’s observed biological activities, such as antimicrobial and antioxidant effects .

Comparison with Similar Compounds

ethyl 2-(1H-1,2,4-triazol-1-yl)acetate can be compared with other similar compounds, such as:

This compound is unique due to its specific ester functional group, which allows for further chemical modifications and applications in diverse fields.

Properties

IUPAC Name

ethyl 2-(1,2,4-triazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)3-9-5-7-4-8-9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXLIKDTQXSKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299343
Record name Ethyl 1H-1,2,4-triazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56563-01-0
Record name Ethyl 1H-1,2,4-triazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56563-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1H-1,2,4-triazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1H-1,2,4-triazol (2 g, 29.9 mmol, 1.0 eq) in DMF were added K2CO3 (12.3 g, 88.9 mmol, 3 eq.) and ethyl 2-bromoacetate (4.8 g, 29.9 mmol, 1 eq). The mixture was stirred at RT for 16 h. The mixture was quenched and extracted as in Intermediate Example 5(a). The solvent was distilled off to give the product in 65% yield (3 g). LC-MS (ESI): Calculated mass: 155.0; Observed mass: 156.1 [M+H]+ (rt: 0.113 min).
Quantity
2 g
Type
reactant
Reaction Step One
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12.3 g
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reactant
Reaction Step One
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4.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Customer
Q & A

Q1: What is the role of Ethyl 1H-1,2,4-triazol-1-ylacetate in the synthesis of 4-Phenyl-3-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione?

A: Ethyl 1H-1,2,4-triazol-1-ylacetate serves as a starting material in the multi-step synthesis of 4-Phenyl-3-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione. The abstract states that the title compound (4-Phenyl-3-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione) "was prepared by the reaction of ethyl 2-(1H-1,2,4-triazol-1-yl)­acetate with hydrazine and phenyl iso­thio­cyanate." [] This suggests that Ethyl 1H-1,2,4-triazol-1-ylacetate undergoes a series of reactions, first with hydrazine and then with phenyl isothiocyanate, ultimately leading to the formation of the final product.

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